molecular formula H7NO7P2 B12300415 Monoammonium pyrophosphate CAS No. 27796-66-3

Monoammonium pyrophosphate

Katalognummer: B12300415
CAS-Nummer: 27796-66-3
Molekulargewicht: 195.01 g/mol
InChI-Schlüssel: IYNIYQPKWZYHRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monoammonium pyrophosphate is an inorganic compound with the chemical formula (NH₄)₂H₂P₂O₇. It is a salt composed of ammonium ions and pyrophosphate ions. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.

Vorbereitungsmethoden

Monoammonium pyrophosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ammonia. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors where phosphoric acid and ammonia are combined under specific conditions to produce this compound efficiently .

Analyse Chemischer Reaktionen

Monoammonium pyrophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and heat for decomposition. The major products formed from these reactions are ammonium phosphate and phosphoric acid.

Wirkmechanismus

The mechanism by which monoammonium pyrophosphate exerts its effects involves the release of ammonium and pyrophosphate ions. These ions interact with various molecular targets and pathways. For example, in agriculture, the ammonium ions provide nitrogen, which is essential for plant growth, while the pyrophosphate ions contribute to phosphorus availability .

Vergleich Mit ähnlichen Verbindungen

Monoammonium pyrophosphate can be compared with other similar compounds such as:

This compound is unique due to its specific balance of nitrogen and phosphorus, making it highly effective in various applications.

Eigenschaften

CAS-Nummer

27796-66-3

Molekularformel

H7NO7P2

Molekulargewicht

195.01 g/mol

IUPAC-Name

azanium;phosphono hydrogen phosphate

InChI

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6)

InChI-Schlüssel

IYNIYQPKWZYHRQ-UHFFFAOYSA-N

Kanonische SMILES

[NH4+].OP(=O)(O)OP(=O)(O)[O-]

Verwandte CAS-Nummern

27796-66-3
13813-81-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.